1-(Benzo[b]thiophen-3-yl)propan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10OS |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)propan-2-one |
InChI |
InChI=1S/C11H10OS/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7H,6H2,1H3 |
InChI Key |
JITNUEBWHPLVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzo B Thiophen 3 Yl Propan 2 One and Its Precursors
Strategies for the Construction of the Benzo[b]thiophene Core
The construction of the benzo[b]thiophene scaffold is a well-explored area of heterocyclic chemistry, with numerous methods developed to achieve this bicyclic aromatic system. These strategies often involve the formation of a key carbon-sulfur bond to close the thiophene (B33073) ring onto a benzene (B151609) precursor.
Electrophilic cyclization of 2-alkynylthioanisoles stands out as a powerful and versatile method for the synthesis of substituted benzo[b]thiophenes. This approach involves the activation of the alkyne by an electrophile, which then facilitates the intramolecular attack of the sulfur atom to form the thiophene ring.
A variety of electrophilic reagents have been successfully employed, leading to diverse substitution patterns on the resulting benzo[b]thiophene. For instance, the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as a source of an electrophilic thiomethyl group allows for the synthesis of 2,3-disubstituted benzo[b]thiophenes in excellent yields under mild conditions. nih.govacs.orgorganic-chemistry.orgnih.govnih.gov The reaction proceeds at ambient temperature and tolerates a wide array of functional groups. nih.govacs.orgorganic-chemistry.orgnih.govnih.gov
Similarly, halogen-mediated electrophilic cyclization provides a direct route to 3-halobenzo[b]thiophenes. Copper(II) halides (CuCl₂ or CuBr₂) can be used to effect the cyclization of 2-alkynylthioanisoles, affording the corresponding 3-chloro- or 3-bromobenzo[b]thiophenes in good yields. semanticscholar.org This method offers a convenient way to introduce a handle for further functionalization at the 3-position.
The scope of the electrophilic cyclization of 2-alkynylthioanisoles is broad, with various substituents on the alkyne tolerated, leading to a library of differently substituted benzo[b]thiophenes.
Table 1: Examples of Electrophilic Cyclization of 2-Alkynylthioanisoles
| Entry | Alkyne Substituent (R) | Electrophile/Catalyst | Product | Yield (%) | Reference |
| 1 | Phenyl | (CH₃)₂S₂Me⁺ BF₄⁻ | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99 | nih.gov |
| 2 | 4-Methylphenyl | (CH₃)₂S₂Me⁺ BF₄⁻ | 3-(Methylthio)-2-(4-methylphenyl)benzo[b]thiophene | 85 | nih.gov |
| 3 | 4-Chlorophenyl | (CH₃)₂S₂Me⁺ BF₄⁻ | 2-(4-Chlorophenyl)-3-(methylthio)benzo[b]thiophene | 99 | nih.gov |
| 4 | Cyclohexyl | CuCl₂ | 3-Chloro-2-cyclohexylbenzo[b]thiophene | 90 | nih.gov |
| 5 | Cyclohexyl | CuBr₂ | 3-Bromo-2-cyclohexylbenzo[b]thiophene | 92 | nih.gov |
| 6 | Phenyl | K₂S₂O₈, NaNO₂ | 3-Nitro-2-phenylbenzo[b]thiophene | 72 | nih.gov |
Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for the synthesis and functionalization of benzo[b]thiophenes. Palladium-based catalysts have been particularly successful in this regard, enabling the direct arylation of the benzo[b]thiophene core.
The regioselectivity of C-H arylation can be controlled by the choice of catalyst and reaction conditions. While C2-arylation is more commonly observed, methods for C3-arylation have also been developed. For instance, a palladium-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported. nih.govacs.org This reaction proceeds via an oxidative cross-coupling mechanism and demonstrates good substrate scope and functional group tolerance. nih.govacs.org
For the parent benzo[b]thiophene, direct C-H arylation typically occurs at the more reactive C2 position. However, some methods have achieved C3-selectivity, which is crucial for the synthesis of precursors to 1-(benzo[b]thiophen-3-yl)propan-2-one. A notable example is the completely regioselective C3 C-H arylation of benzo[b]thiophenes with aryl chlorides using a ligand-free, dual catalytic system of heterogeneous Pd/C and CuCl. semanticscholar.org
Table 2: Transition Metal-Catalyzed C-H Arylation of Benzo[b]thiophenes
| Entry | Benzo[b]thiophene Derivative | Coupling Partner | Catalyst System | Position of Arylation | Yield (%) | Reference |
| 1 | Benzo[b]thiophene 1,1-dioxide | Phenylboronic acid | Pd(OAc)₂ | C2 | 85 | acs.org |
| 2 | 5-Methylbenzo[b]thiophene 1,1-dioxide | 4-Methylphenylboronic acid | Pd(OAc)₂ | C2 | 82 | acs.org |
| 3 | Benzo[b]thiophene | 4-Chlorotoluene | Pd/C, CuCl | C3 | 85 | semanticscholar.org |
| 4 | Benzo[b]thiophene | 4-Bromoanisole | Bis(alkoxo)palladium complex | C2 | 92 | organic-chemistry.org |
The reaction of thiophenol derivatives with alkynes provides a classical and effective route to the benzo[b]thiophene skeleton. This can be achieved through various activation modes, including transition metal catalysis and radical-mediated pathways.
Palladium-catalyzed cyclization of 1-mercapto-3-yn-2-ols, which can be derived from thiophenols, offers a route to substituted thiophenes and can be extended to benzo[b]thiophene synthesis. mdpi.com The reaction is typically catalyzed by PdI₂ in the presence of KI. mdpi.com
More direct approaches involve the reaction of thiophenols with diynes. For example, iodine-promoted electrophilic cyclization of ortho-functionalized aryldiacetylenes, which can be prepared from thiophenols, leads to the formation of alkynyl-substituted benzo[b]thiophenes.
Table 3: Synthesis of Benzo[b]thiophenes from Thiophenol Derivatives and Alkynes
| Entry | Thiophenol Derivative | Alkyne | Catalyst/Reagent | Product | Yield (%) | Reference |
| 1 | 2-Iodothiophenol | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 2-Phenylbenzo[b]thiophene | 87 | organic-chemistry.org |
| 2 | Thiophenol | Phenylacetylene | I₂ | 2-Phenylbenzo[b]thiophene | 78 | organic-chemistry.org |
| 3 | 2-Aminothiophenol | Ethyl Propiolate | - | Ethyl 3-aminobenzo[b]thiophene-2-carboxylate | - | researchgate.net |
A particularly useful method for the synthesis of 3-aminobenzo[b]thiophenes, which can serve as versatile precursors, involves the reaction of 2-halobenzonitriles with thioglycolate esters. This reaction, often facilitated by a base, proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization and tautomerization.
The use of microwave irradiation has been shown to significantly accelerate this transformation, providing rapid access to 3-aminobenzo[b]thiophenes in high yields. rsc.org For example, the reaction of 2-fluorobenzonitrile with methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C under microwave irradiation affords methyl 3-aminobenzo[b]thiophene-2-carboxylate in good yield. rsc.org
Table 4: Synthesis of 3-Aminobenzo[b]thiophenes from 2-Halobenzonitriles
| Entry | 2-Halobenzonitrile | Thioglycolate | Base | Conditions | Product | Yield (%) | Reference |
| 1 | 2-Fluorobenzonitrile | Methyl thioglycolate | Triethylamine | DMSO, 130 °C, MW | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 65 | rsc.org |
| 2 | 2-Chloro-5-nitrobenzonitrile | Methyl thioglycolate | Triethylamine | DMSO, 130 °C, MW | Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | 96 | rsc.org |
| 3 | 2-Chlorobenzonitrile | Ethyl thioglycolate | Sodium Ethoxide | Ethanol, reflux | Ethyl 3-aminobenzo[b]thiophene-2-carboxylate | - | documentsdelivered.com |
Introduction of the Propan-2-one Moiety
Once the benzo[b]thiophene core is established, the next critical step is the introduction of the propan-2-one (acetonyl) group at the 3-position. This can be achieved through several synthetic transformations.
Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto aromatic rings, including benzo[b]thiophene. The regioselectivity of this reaction on benzo[b]thiophene is highly dependent on the reaction conditions and the nature of the acylating agent and Lewis acid catalyst. While acylation can occur at both the C2 and C3 positions, conditions can often be tuned to favor one over the other.
Acylation of benzo[b]thiophene with acetyl chloride in the presence of a Lewis acid like aluminum chloride typically leads to a mixture of 2- and 3-acetylbenzo[b]thiophene, with the 3-isomer often being the major product. nih.govstackexchange.com However, achieving high selectivity can be challenging.
A more controlled approach to obtaining the 3-substituted product involves the synthesis of benzo[b]thiophene-3-acetic acid as an intermediate. This can be prepared by reacting the corresponding thiophenol with ethyl 4-chloroacetoacetate, followed by cyclization and hydrolysis. researchgate.net The resulting benzo[b]thiophene-3-acetic acid can then be converted to the desired methyl ketone, this compound, through standard methods such as reaction with methyllithium or via the corresponding acid chloride and a suitable organometallic reagent.
Another potential route involves the Vilsmeier-Haack reaction on benzo[b]thiophene to introduce a formyl group, primarily at the 2-position. rsc.orgijpcbs.comorganic-chemistry.orgwikipedia.orgresearchgate.net Subsequent reaction with a methyl Grignard reagent would yield a secondary alcohol, which could then be oxidized to the desired ketone. However, this would place the propan-2-one moiety at the C2 position. To achieve C3 substitution, one would need to start with a C2-blocked benzo[b]thiophene or utilize a C3-directing Vilsmeier-Haack reaction, which is less common.
A plausible synthetic route to this compound would involve the following steps:
Formation of 3-lithiobenzo[b]thiophene: This can be achieved by deprotonation of benzo[b]thiophene at the 3-position using a strong base like n-butyllithium.
Alkylation with a suitable electrophile: The 3-lithiobenzo[b]thiophene can then be reacted with an acetone (B3395972) equivalent, such as chloroacetone or bromoacetone, to introduce the acetonyl side chain directly.
Alternatively, a more convergent approach could involve the reaction of a 3-metalated benzo[b]thiophene with acetyl chloride or acetic anhydride to directly form 3-acetylbenzo[b]thiophene, which is a close analog of the target compound. Further elaboration would then be required to introduce the methylene (B1212753) bridge.
Oxidation of Corresponding Propan-2-ol Precursors
A common and straightforward method for the preparation of ketones is the oxidation of the corresponding secondary alcohol. In this context, this compound can be synthesized by the oxidation of its precursor, 1-(benzo[b]thiophen-3-yl)propan-2-ol. This precursor can be obtained through methods such as the reaction of a 3-benzo[b]thienyl organometallic reagent with propylene oxide or the reduction of a corresponding α-hydroxy ester.
The oxidation of the secondary alcohol to the ketone requires a suitable oxidizing agent. A variety of reagents are available for this transformation, ranging from chromium-based reagents to milder, more selective modern oxidants. The choice of oxidant is crucial to ensure high yield and to avoid over-oxidation or side reactions involving the sensitive benzo[b]thiophene ring.
Common Oxidizing Agents for Secondary Alcohols:
| Oxidizing Agent | Typical Reaction Conditions | Notes |
| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) at room temperature | Mild oxidant, often used for sensitive substrates. |
| Pyridinium dichromate (PDC) | Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF) | Similar to PCC, can be used in different solvents. |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane (CH₂Cl₂) at low temperatures (-78 °C to rt) | Mild, metal-free conditions, avoids harsh reagents. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) at room temperature | Mild, selective, and has a broad functional group tolerance. |
| Manganese Dioxide (MnO₂) | Dichloromethane (CH₂Cl₂) or other organic solvents | Particularly effective for oxidizing allylic and benzylic alcohols. nih.gov |
The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. For instance, using PCC, the alcohol coordinates to the chromium(VI) center, followed by a proton transfer and subsequent elimination to yield the ketone, Cr(IV) species, and pyridinium hydrochloride.
Mannich-Type Reactions for Chain Elongation and Ketone Formation
Mannich-type reactions are valuable carbon-carbon bond-forming reactions that can be employed to introduce an aminomethyl group, which can then be further manipulated to form the desired propan-2-one side chain. While not a direct route to the ketone, the Mannich reaction provides a key intermediate.
A plausible strategy would involve a Mannich reaction on a suitable benzo[b]thiophene precursor. For example, reacting 3-acetylbenzo[b]thiophene with formaldehyde and a secondary amine (like dimethylamine) would yield a Mannich base. Subsequent transformations, such as Hofmann elimination followed by hydration of the resulting vinyl ketone, or quaternization followed by displacement with a cyanide ion and subsequent hydrolysis and decarboxylation, could lead to the formation of the this compound structure.
Alternatively, a ketonic Mannich base, such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride derived from 2-acetylthiophene, has been used as a starting material in various alkylation and ring-closure reactions. A similar approach starting with 3-acetylbenzo[b]thiophene could be envisioned to build the desired carbon skeleton.
Grignard Reactions Followed by Oxidation
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com A synthetic route to this compound can be designed utilizing a Grignard reaction as the key step. This typically involves the preparation of a Grignard reagent from a 3-halobenzo[b]thiophene, which is then reacted with a suitable electrophile to introduce the three-carbon side chain.
One possible pathway involves the reaction of 3-benzo[b]thienylmagnesium halide (prepared from 3-bromobenzo[b]thiophene and magnesium metal) with propylene oxide. This reaction would yield the secondary alcohol precursor, 1-(benzo[b]thiophen-3-yl)propan-2-ol, which can then be oxidized to the target ketone as described in section 2.2.2.
Another approach is the reaction of the 3-benzo[b]thienylmagnesium halide with acetonitrile (B52724). The initial addition product, upon acidic workup, would hydrolyze to yield this compound directly.
Example Grignard Reaction Pathway:
Formation of Grignard Reagent: 3-Bromobenzo[b]thiophene reacts with magnesium turnings in an anhydrous ether solvent (like diethyl ether or THF) to form 3-benzo[b]thienylmagnesium bromide.
Reaction with Electrophile: The Grignard reagent is then added to a solution of the chosen electrophile (e.g., propylene oxide or acetonitrile) at low temperature.
Workup and Isolation: The reaction is quenched with an aqueous acid solution (e.g., ammonium chloride or dilute HCl) to hydrolyze the intermediate magnesium salt and liberate the alcohol or ketone product, which is then isolated and purified.
Recent developments have also shown Cu(I)-accelerated coupling of thioesters with Grignard reagents as a method for ketone synthesis under mild conditions. digitellinc.com
Stereoselective and Regioselective Synthetic Approaches
The synthesis of complex molecules based on the benzo[b]thiophene scaffold often requires precise control over the placement of substituents (regioselectivity) and their three-dimensional arrangement (stereoselectivity). This is particularly important for the development of chiral derivatives with specific biological activities.
Control of Substitution Patterns on the Benzo[b]thiophene Ring
Functionalization of the benzo[b]thiophene ring can be challenging due to the competition between different reactive sites. The C2 and C3 positions of the thiophene ring are both nucleophilic, with the C2 position often being more reactive towards electrophiles. However, various strategies have been developed to achieve regioselective functionalization, particularly at the C3 position. doaj.orgsemanticscholar.orgnih.govle.ac.uk
Direct C-H Functionalization: Transition metal-catalyzed direct C-H activation has emerged as a powerful tool for regioselective arylation and alkylation. For instance, palladium-catalyzed reactions have been developed for the β-arylation of benzo[b]thiophenes at room temperature with high regioselectivity. acs.org
Use of Benzothiophene (B83047) S-oxides: Benzothiophene S-oxides can serve as precursors for C3-functionalized benzothiophenes. An interrupted Pummerer reaction allows for the delivery of coupling partners to the C3 position with complete regioselectivity under metal-free conditions. nih.govle.ac.uk
Electrophilic Cyclization: Synthesis of 3-halobenzo[b]thiophenes can be achieved via electrophilic cyclization of 2-alkynyl thioanisoles. nih.gov These halogenated derivatives then serve as versatile handles for introducing various substituents at the C3 position through cross-coupling reactions.
Aryne Chemistry: A one-step synthesis of 3-substituted benzo[b]thiophenes can be achieved through the reaction of arynes with alkynyl sulfides. rsc.org
Comparison of Regioselective C3-Functionalization Methods:
| Method | Key Features | Advantages |
| Direct C-H Functionalization | Transition-metal catalyzed (e.g., Pd) | Atom-economical, avoids pre-functionalization. semanticscholar.orgacs.org |
| Benzothiophene S-oxide Intermediate | Interrupted Pummerer reaction | Metal-free, mild conditions, complete C3-regioselectivity. nih.govle.ac.uk |
| Electrophilic Cyclization | Forms 3-halobenzo[b]thiophenes as intermediates | Provides a versatile handle for further functionalization. nih.gov |
| Aryne Reaction | Reaction with alkynyl sulfides | One-step synthesis with good functional group tolerance. rsc.org |
Enantioselective Synthesis of Chiral Derivatives
Creating chiral derivatives of this compound can be approached in two main ways: by introducing chirality on the benzo[b]thiophene scaffold or by creating a stereocenter on the side chain.
While direct enantioselective synthesis of this compound is not widely reported, general principles of asymmetric synthesis can be applied. For example, asymmetric reduction of the ketone functionality would lead to the formation of chiral 1-(benzo[b]thiophen-3-yl)propan-2-ol with high enantiomeric excess. This can be achieved using chiral reducing agents such as those derived from boranes (e.g., CBS catalysts) or chiral metal complexes (e.g., Noyori's ruthenium catalysts).
Furthermore, enantioselective reactions on the benzo[b]thiophene ring itself have been demonstrated. For instance, organocatalyzed enantioselective [4+2] cycloaddition of 3-nitrobenzo[b]thiophenes with 2,4-dienals has been used to create chiral fused-ring systems with high enantioselectivity. rhhz.net While this specific reaction does not produce the target compound, it illustrates a viable strategy for inducing chirality in the benzo[b]thiophene framework, which could then be elaborated to include the desired side chain.
Directed Metalation Strategies
Directed metalation, particularly directed ortho-metalation (DoM), is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.cabaranlab.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. The resulting lithiated species can then be trapped with various electrophiles.
In the context of benzo[b]thiophene, DoM can be used to introduce substituents onto the benzene portion of the molecule with high regioselectivity. researchgate.netrsc.org For example, a carbamoyloxy or amide group at the C4 position can direct lithiation to the C5 position, while a group at the C7 position can direct lithiation to the C6 position. This allows for the synthesis of specifically substituted benzo[b]thiophene precursors, which can then be further functionalized at the C3 position to yield complex derivatives of this compound.
Common Directing Metalation Groups (DMGs):
-CONR₂ (N,N-dialkylcarboxamide)
-OCONR₂ (O-carbamate)
-SO₂NR₂ (Sulfonamide)
-OMe (Methoxy)
This methodology provides a predictable and efficient way to build molecular complexity on the benzo[b]thiophene scaffold, complementing other regioselective functionalization techniques. researchgate.netrsc.org
Advanced Synthetic Techniques and Catalysis
The quest for more efficient and sustainable chemical processes has driven the adoption of several advanced techniques in the synthesis of complex organic molecules like this compound. These methods not only accelerate reaction rates but also often lead to higher yields and purities, minimizing the need for extensive purification steps.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically reduce reaction times from hours to minutes. clockss.org This technique has been successfully applied to various reactions in the synthesis of benzothiophene scaffolds. While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles of microwave-assisted organic synthesis (MAOS) can be applied to key bond-forming reactions, such as Friedel-Crafts acylation or the alkylation of the benzo[b]thiophene core. For instance, the acylation of benzo[b]thiophene with a suitable propanoylating agent under microwave irradiation could be a viable and expedited route to the target compound. The benefits of MAOS include improved yields, cleaner reactions, and the ability to perform reactions in solvent-free conditions, contributing to the principles of green chemistry. nih.gov
A study on the microwave-assisted Paal-Knorr reaction for the synthesis of polysubstituted thiophenes highlights the efficiency of this technology in heterocyclic synthesis, achieving good yields in significantly reduced reaction times. organic-chemistry.org Another report describes the solvent-free microwave synthesis of 3-(4-Benzo[b]thiophene-2-carbonyl)-1-piperazinyl-1-benzo[b]thiophen-2-yl-1-propanones, demonstrating the feasibility of microwave-promoted reactions for complex benzothiophene derivatives. clockss.orgresearchgate.net
| Reaction Type | Reactants | Conditions | Key Advantages |
|---|---|---|---|
| Friedel-Crafts Acylation (Hypothetical) | Benzo[b]thiophene, Propanoyl chloride/anhydride | Microwave irradiation, Catalyst (e.g., Lewis acid) | Rapid reaction times, potentially higher yields and selectivity. |
| Paal-Knorr Thiophene Synthesis | 1,4-Diketones, Lawesson's reagent | Microwave irradiation | Efficient synthesis of substituted thiophenes, applicable to precursor synthesis. organic-chemistry.org |
| Michael Addition | Benzo[b]thiophen-2-yl propenones, Amines | Solvent-free, Microwave irradiation | Rapid and efficient formation of complex benzothiophene derivatives. clockss.orgresearchgate.net |
Solvent-Free Reaction Protocols
The elimination of volatile organic solvents is a cornerstone of green chemistry, and solvent-free reactions offer significant environmental and economic advantages. These reactions often lead to higher efficiency, as the concentration of reactants is maximized, and can simplify product isolation.
A notable example relevant to the synthesis of this compound is the environmentally benign, single-step acylation of benzo[b]thiophene. This method utilizes in situ generated acyl trifluoroacetates from carboxylic acids and trifluoroacetic anhydride, mediated by phosphoric acid, under solvent-free conditions. This approach yields a mixture of 2- and 3-acyl substituted benzothiophenes, with the 3-isomer being the major product. semanticscholar.orgnih.gov This provides a direct route to the ketone precursor of the target molecule.
| Reaction | Reactants | Reagents/Conditions | Products | Yield |
|---|---|---|---|---|
| Acylation of Benzo[b]thiophene | Benzo[b]thiophene, Acetic acid | Trifluoroacetic anhydride (TFAA), Phosphoric acid (85%), Room temperature, 4h, Solvent-free | Mixture of 2-acetylbenzo[b]thiophene and 3-acetylbenzo[b]thiophene | Good overall yields semanticscholar.orgnih.gov |
Utilization of Specific Catalytic Systems (e.g., Palladium, Copper, Rhodium)
Transition metal catalysis has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium, copper, and rhodium catalysts are particularly prominent in the functionalization of heterocyclic compounds like benzo[b]thiophene.
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions and C-H bond functionalization are powerful tools for the synthesis of substituted benzothiophenes. While many methods focus on the C2-position, there is growing interest in the selective functionalization of the C3-position. For instance, palladium-catalyzed direct C-H arylation of benzo[b]thiophenes has been reported, and while often favoring the C2 position, specific conditions can lead to C3 functionalization. nih.govrsc.org A completely regioselective C3 C-H arylation of benzo[b]thiophenes has been achieved using a heterogeneous Pd/C and CuCl dual catalytic system with aryl chlorides. semanticscholar.org The synthesis of α-aryl ketones through palladium-catalyzed coupling of aryl halides with ketone enolates is a well-established method that could be adapted for the synthesis of this compound by coupling a 3-halobenzo[b]thiophene with an acetone enolate. manchester.ac.uknih.gov
Copper Catalysis: Copper catalysts, being more abundant and less expensive than palladium, are attractive for various coupling reactions. Copper-catalyzed methods have been developed for the synthesis of benzothiophene derivatives, including intramolecular dehydrogenative C-O coupling to form benzothieno[3,2-b]benzofurans, showcasing the utility of copper in C-H functionalization. nih.gov There are also reports on copper-catalyzed synthesis of 2-acylbenzothiophenes. rsc.org While direct C3-acetonylation using copper catalysis is less common, the development of new ligands and reaction conditions is expanding the scope of copper-catalyzed C-H functionalization.
Rhodium Catalysis: Rhodium catalysts are particularly effective for C-H activation and functionalization. Rhodium(III)-catalyzed dehydrogenative annulation of thiophene-2-carboxamides with alkynes has been used to synthesize benzo[c]thiophenes. nih.gov More relevant to the target compound, rhodium-catalyzed C-H alkylation reactions have been developed, for instance, using α-chloro ketones as alkylating agents, which could potentially be applied to the C3-alkylation of a suitable benzo[b]thiophene precursor. rsc.org
| Catalyst | Reaction Type | Example Application | Potential for this compound Synthesis |
|---|---|---|---|
| Palladium | C-H Arylation / Cross-Coupling | Regioselective C3-arylation of benzo[b]thiophene. semanticscholar.org | Coupling of 3-halobenzo[b]thiophene with acetone enolates. manchester.ac.uknih.gov |
| Copper | C-H Functionalization / C-S Bond Formation | Synthesis of 2-acylbenzothiophenes. rsc.org | Potential for direct C3-acylation or alkylation with further methods development. |
| Rhodium | C-H Activation / Alkylation | C-H alkylation of arylhydrophthalazinediones with α-Cl ketones. rsc.org | Direct C3-alkylation of benzo[b]thiophene with an acetone synthon. |
Green Chemistry Considerations in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. Key considerations include atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction. nih.govmdpi.com
The advanced synthetic techniques discussed above inherently align with several green chemistry principles. Microwave-assisted synthesis improves energy efficiency by reducing reaction times. nih.gov Solvent-free reactions eliminate the environmental and health hazards associated with volatile organic compounds. The use of catalytic amounts of transition metals is more atom-economical than stoichiometric reagents.
Furthermore, the development of environmentally benign synthetic methods for benzothiophene derivatives is an active area of research. For example, a greener process for the synthesis of 2,3-disubstituted benzo[b]thiophenes has been developed using electrophilic cyclization in ethanol, an environmentally friendly solvent, with safe and inexpensive inorganic reagents. nih.gov Another approach involves the use of sodium halides as a source of electrophilic halogens for the synthesis of 3-halobenzo[b]thiophenes, which are precursors for further functionalization. nih.gov
Life Cycle Assessment (LCA) is a tool that can be used to evaluate the environmental impact of a chemical process from cradle to grave. mdpi.com Applying LCA to different synthetic routes for this compound could provide a quantitative measure of their environmental performance and guide the selection of the most sustainable method.
| Green Chemistry Principle | Application in Synthesis of this compound |
|---|---|
| Prevention of Waste | High-yield reactions, minimizing byproducts. |
| Atom Economy | Use of catalytic versus stoichiometric reagents. |
| Less Hazardous Chemical Syntheses | Avoiding toxic solvents and reagents. |
| Safer Solvents and Auxiliaries | Solvent-free reactions or use of greener solvents like ethanol or water. nih.gov |
| Design for Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov |
| Use of Renewable Feedstocks | Exploring bio-based starting materials where possible. |
| Reduce Derivatives | One-pot or tandem reactions to minimize protection/deprotection steps. |
| Catalysis | Employing catalytic amounts of palladium, copper, or rhodium. |
Chemical Reactivity and Mechanistic Investigations of 1 Benzo B Thiophen 3 Yl Propan 2 One
Reactions Involving the Ketone Functionality
The ketone group in 1-(Benzo[b]thiophen-3-yl)propan-2-one is a key center of reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Furthermore, the presence of α-hydrogens on the adjacent methylene (B1212753) and methyl groups allows for the formation of enolates, opening pathways to a wide range of substitution and condensation reactions.
Nucleophilic Additions to the Carbonyl Group
Nucleophilic addition is a characteristic reaction of ketones. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol. libretexts.org Aromatic ketones, such as the title compound, are generally less reactive than aliphatic ketones because the electron-donating resonance effect of the aromatic ring can slightly reduce the electrophilicity of the carbonyl carbon. askfilo.com
Common nucleophilic addition reactions applicable to this compound include:
Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 1-(Benzo[b]thiophen-3-yl)propan-2-ol. This is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion to the carbonyl carbon.
Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), results in the formation of a new carbon-carbon bond and, after acidic workup, a tertiary alcohol.
Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt with an acid catalyst yields a cyanohydrin. The cyanide ion acts as the nucleophile, and the product contains both a hydroxyl and a nitrile group.
Table 1: Examples of Nucleophilic Addition Reactions
| Reactant/Reagent | Product | Reaction Type |
|---|---|---|
| Sodium borohydride (NaBH₄) | 1-(Benzo[b]thiophen-3-yl)propan-2-ol | Reduction |
| Methylmagnesium bromide (CH₃MgBr) | 2-(Benzo[b]thiophen-3-ylmethyl)-2-hydroxypropane | Grignard Addition |
| Hydrogen cyanide (HCN) | 2-Hydroxy-2-(benzo[b]thiophen-3-ylmethyl)propanenitrile | Cyanohydrin Formation |
Condensation Reactions
Condensation reactions involving the carbonyl group are fundamental in forming larger molecules. The most pertinent example is the aldol (B89426) condensation and its variants, which rely on the formation of an enolate intermediate.
Aldol Condensation: In the presence of a base or acid, this compound can act as both an enolate precursor and an electrophile, leading to self-condensation. More synthetically useful are crossed aldol condensations, where it reacts with a different carbonyl compound that cannot enolize, such as benzaldehyde (B42025). rsc.org The reaction of the enolate of this compound with benzaldehyde would yield an initial β-hydroxy ketone, which can subsequently dehydrate upon heating to form a conjugated enone, a chalcone (B49325) derivative.
Wittig Reaction: The carbonyl oxygen can be replaced with a carbon-carbon double bond via the Wittig reaction. This involves reacting the ketone with a phosphorus ylide (a Wittig reagent), such as Ph₃P=CH₂. This reaction is a highly reliable method for alkene synthesis.
Enolate Chemistry and Alpha-Substitution Reactions
The protons on the carbons alpha (α) to the ketone group (the C1 methylene and C3 methyl protons) are acidic and can be removed by a suitable base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with various electrophiles at the α-carbon.
Halogenation: In the presence of an acid or base catalyst, the ketone can be halogenated at the α-position. Under acidic conditions, a single halogenation typically occurs at the more substituted α-carbon. In basic conditions, polyhalogenation can occur, potentially leading to the haloform reaction if the methyl group is halogenated.
Alkylation: The enolate can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide). To ensure mono-alkylation and prevent self-condensation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to achieve complete conversion to the enolate before the alkylating agent is added. Deprotonation can occur at either the methylene or the methyl position, potentially leading to a mixture of products, although the methylene protons are generally more acidic due to their benzylic nature.
Reactivity of the Benzo[b]thiophene Ring System
The benzo[b]thiophene ring is an electron-rich aromatic system. The fusion of the benzene (B151609) and thiophene (B33073) rings results in a system that is generally activated towards electrophilic attack compared to benzene itself.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SₑAr) is the characteristic reaction of the benzo[b]thiophene ring. rsc.org Theoretical and experimental studies have established a clear positional order of reactivity for the parent benzo[b]thiophene system. rsc.org
The general order of reactivity for electrophilic attack is: 3 > 2 > 6 > 5 > 4 > 7 rsc.org
In this compound, the most reactive C3 position is already substituted. The propan-2-one substituent is a weakly deactivating group due to the inductive effect of the carbonyl, which withdraws electron density from the ring. Therefore, electrophilic attack will be directed to the next most activated position, which is the C2 position . Attack on the benzene portion of the molecule (positions 4, 5, 6, and 7) would require more forcing conditions.
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product |
|---|---|---|
| Bromination | Br₂ / FeBr₃ | 1-(2-Bromo-benzo[b]thiophen-3-yl)propan-2-one |
| Nitration | HNO₃ / H₂SO₄ | 1-(2-Nitro-benzo[b]thiophen-3-yl)propan-2-one |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(2-Acetyl-benzo[b]thiophen-3-yl)propan-2-one |
A relevant example of the inherent reactivity of the C3 position is the direct C-H arylation of benzo[b]thiophene itself, which proceeds with high regioselectivity at this site under palladium catalysis. acs.org
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SₙAr) on an aromatic ring is generally a difficult reaction that requires specific conditions. The SₙAr (addition-elimination) mechanism requires two key features:
A good leaving group (typically a halide) on the aromatic ring.
The presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgyoutube.com
The this compound molecule does not meet these criteria. The benzo[b]thiophene ring is an electron-rich system, which is deactivated towards nucleophilic attack. researchgate.net Furthermore, it lacks a suitable leaving group in its unsubstituted form. The propan-2-one substituent is only weakly deactivating and is insufficient to activate the ring for SₙAr.
Therefore, nucleophilic aromatic substitution is not a facile or commonly observed reaction pathway for this compound under standard conditions. For such a reaction to occur, the ring would first need to be functionalized with both a leaving group and powerful activating groups through other synthetic steps.
C-H Functionalization of the Benzo[b]thiophene Moiety
Direct C-H functionalization represents a powerful and atom-economical strategy for modifying aromatic and heteroaromatic cores, avoiding the need for pre-functionalized starting materials like halides or organometallics. The C3 (or β) position of the benzo[b]thiophene nucleus is a known site for such transformations.
Pioneering work in this area has demonstrated the feasibility of direct β-arylation of the parent benzo[b]thiophene ring system using palladium catalysis. This methodology is notable for its operational simplicity and high regioselectivity, proceeding at room temperature and tolerating a wide array of functional groups. youtube.comresearchgate.net The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃·CHCl₃, a silver carbonate base, and a mildly acidic fluoroalcohol solvent like 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP). youtube.com While these studies were performed on unsubstituted benzo[b]thiophene, the principles are directly applicable to derivatives such as this compound. The presence of the acetonyl group at the C3 position would preclude C-H functionalization at that site; however, functionalization at other positions, such as C2, C4, or C7, remains a possibility, guided by the directing effects of the existing substituents.
The direct arylation at the C3 position of the parent benzo[b]thiophene scaffold proceeds with high efficiency for a variety of iodoarenes, as summarized in the following table.
Table 1: Examples of Palladium-Catalyzed Direct C3-Arylation of Benzo[b]thiophene Reaction Conditions: Benzo[b]thiophene (1.0 equiv), Aryl Iodide (1.5 equiv), Pd₂(dba)₃·CHCl₃ (2.5 mol%), Ag₂CO₃ (0.75 equiv), HFIP, 24 °C, 16 h.
| Aryl Iodide Partner | Product | Isolated Yield (%) | C3:C2 Regioselectivity | Reference |
|---|---|---|---|---|
| 4-Iodotoluene | 3-(p-Tolyl)benzo[b]thiophene | 92 | >99:1 | youtube.comrsc.org |
| Iodobenzene | 3-Phenylbenzo[b]thiophene | 94 | >99:1 | youtube.com |
| 1-Iodo-4-methoxybenzene | 3-(4-Methoxyphenyl)benzo[b]thiophene | 95 | >99:1 | youtube.com |
| 4-Iodobenzaldehyde | 4-(Benzo[b]thiophen-3-yl)benzaldehyde | 85 | >99:1 | youtube.com |
| Methyl 4-iodobenzoate | Methyl 4-(benzo[b]thiophen-3-yl)benzoate | 91 | >99:1 | youtube.com |
| 1-Iodo-4-nitrobenzene | 3-(4-Nitrophenyl)benzo[b]thiophene | 78 | >99:1 | youtube.com |
Transformations Leading to Complex Derivatives
The dual functionality of this compound makes it a versatile precursor for the synthesis of more complex molecular architectures, including novel heterocyclic systems.
The propanone side chain is a key handle for constructing new heterocyclic rings appended to the benzo[b]thiophene core. A classic transformation involves the reaction with hydrazine (B178648) or its derivatives to form pyrazoles. While direct condensation with the ketone is possible, a more common route involves an intermediary 1,3-dicarbonyl compound. google.com For instance, the active methylene group of this compound could first undergo a Claisen condensation with an ester (e.g., diethyl oxalate) to yield a β-diketone. This intermediate would readily undergo cyclization with hydrazine to furnish a benzo[b]thienyl-substituted pyrazole. youtube.comgoogle.com
Another potential cyclization strategy is the Gewald reaction, a multicomponent reaction that synthesizes 2-aminothiophenes. researchgate.netumich.edumdpi.commdpi.com Although the classic Gewald reaction starts with an α-methylene ketone, elemental sulfur, and an activated nitrile, variations could potentially utilize the reactivity of the propanone moiety to build a new, fused thiophene ring under appropriate conditions.
Furthermore, condensation of the active methylene group with reagents like malononitrile (B47326) (a Knoevenagel condensation) could produce a vinyl dinitrile intermediate, which is a versatile precursor for the synthesis of various pyridine (B92270) and pyran-based fused ring systems. researchgate.net
The propanone side chain can be readily transformed into other functional groups, allowing for the synthesis of a diverse library of related structures. A key reaction is the α-halogenation of the ketone. The active methylene protons adjacent to the carbonyl group are acidic and can be substituted with halogens, such as bromine, under either acidic or basic conditions. This transformation would yield 1-(benzo[b]thiophen-3-yl)-1-bromopropan-2-one or 1-(benzo[b]thiophen-3-yl)-3-bromopropan-2-one, which are valuable intermediates for subsequent nucleophilic substitution reactions.
Another fundamental transformation is the Knoevenagel condensation, where the active methylene group reacts with aldehydes or ketones in the presence of a base (like piperidine (B6355638) or an amine salt) to form a new carbon-carbon double bond. nih.gov Reaction of this compound with an aromatic aldehyde (Ar-CHO) would yield an α,β-unsaturated ketone, specifically a 1-(benzo[b]thiophen-3-yl)-3-arylbut-1-en-3-one derivative. These enones are important Michael acceptors, enabling further elaboration of the side chain.
The Baker–Venkataraman rearrangement is a classic organic reaction that converts an o-acyloxyaryl ketone into a β-diketone through a base-catalyzed intramolecular acyl transfer. youtube.comresearchgate.net This reaction provides a powerful method for synthesizing 1,3-dicarbonyl compounds, which are precursors to chromones and flavones.
For this rearrangement to be applied to the benzo[b]thiophene scaffold, a suitably substituted precursor would be required. A hypothetical substrate could be a 2-acyloxy-3-acetylbenzo[b]thiophene. The mechanism proceeds via the abstraction of the acidic α-proton from the acetyl methyl group by a base, forming an enolate. This enolate then performs an intramolecular nucleophilic attack on the adjacent ester carbonyl group. The resulting cyclic alkoxide intermediate subsequently opens to form a more stable phenoxide (or in this case, a thiophenoxide-like) species, which upon acidic workup, yields the final 1,3-diketone product, a 1-(2-hydroxybenzo[b]thiophen-3-yl)propane-1,3-dione. youtube.com This transformation highlights a potential, albeit underexplored, route to highly functionalized benzo[b]thiophene derivatives.
Mechanistic Studies of Key Transformations
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The C-H functionalization of benzo[b]thiophene has been a subject of detailed mechanistic inquiry.
The mechanism of the palladium-catalyzed direct β-arylation of benzo[b]thiophene has been investigated to distinguish between several plausible pathways: electrophilic aromatic substitution (SEAr), concerted metalation-deprotonation (CMD), and a Heck-type mechanism. beilstein-journals.org
Experimental and kinetic evidence strongly supports a Heck-type pathway. youtube.comrsc.org This proposed mechanism involves an initial oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination of the benzo[b]thiophene. The key step is a migratory insertion (carbopalladation) of the palladium-aryl species across the C2-C3 double bond of the thiophene ring. This is followed by a base-assisted β-hydride elimination to regenerate the aromatic system and form the C-C bond, releasing the arylated product and a Pd(II)-hydride species. Reductive elimination then regenerates the active Pd(0) catalyst. beilstein-journals.org
Kinetic isotope effect (KIE) studies have provided crucial insights. The observation of significant primary ¹³C KIEs at both the C2 and C3 positions, along with an inverse ²H KIE at the C3 proton, is consistent with a rate-limiting carbopalladation step characteristic of a Heck-type process. youtube.com Conversely, these findings are inconsistent with an SEAr mechanism, which would not predict a KIE at C2, or a CMD mechanism, which would be expected to show a large primary ²H KIE at C3. youtube.com
Role of Intermediates in Multi-step Synthesis
Detailed, peer-reviewed studies explicitly outlining the multi-step synthesis of this compound and the specific roles of its intermediates are not extensively available in the current scientific literature. The synthesis of this compound is noted, for instance, in historical chemical literature, but mechanistic investigations focusing on the function of transient species are not provided.
While direct evidence is scarce for the target molecule, the synthesis of related benzothiophene (B83047) structures allows for a discussion of plausible intermediates based on established reaction mechanisms. For instance, the construction of substituted benzo[b]thiophenes often proceeds through electrophilic cyclization of precursors like 2-alkynylthioanisoles. In such reactions, intermediates play a critical role in directing the formation of the final product.
One general, multi-step strategy involves the iodine-mediated iodocyclization of a 2-alkynylthioanisole. This process is initiated by the formation of an iodonium (B1229267) ion intermediate from the reaction of the alkyne with an iodine source. This three-membered ring is highly reactive and poised for intramolecular attack by the tethered sulfur atom. The subsequent nucleophilic attack by the sulfur atom leads to the formation of a sulfonium (B1226848) cation intermediate, which, after rearomatization (often through the loss of a proton or another electrophile), yields the substituted benzo[b]thiophene core.
A subsequent alkylation step, necessary to build the propan-2-one side chain at the 3-position, would involve its own set of reactive intermediates. For example, a 3-halo-benzo[b]thiophene intermediate could be converted into an organometallic species, such as a Grignard reagent (benzo[b]thiophen-3-ylmagnesium bromide) or an organolithium compound. This powerful nucleophilic intermediate would then react with an appropriate electrophile, like chloroacetone, in a nucleophilic substitution reaction to form the carbon-carbon bond and establish the final propan-2-one structure. The role of this organometallic intermediate is to reverse the polarity (umpolung) of the C-3 carbon, transforming it from an electrophilic site to a potent nucleophilic one.
Another potential pathway involves the Friedel-Crafts acylation of the benzo[b]thiophene core. However, this method typically shows a strong preference for substitution at the 2-position rather than the 3-position, making it a less direct route to the desired isomer. The key intermediate in this electrophilic aromatic substitution is a resonance-stabilized carbocation known as a sigma complex or arenium ion, which forms upon attack by the acylium ion and is subsequently quenched by loss of a proton to restore aromaticity.
The table below summarizes plausible intermediates and their roles in hypothetical synthetic routes to this compound, based on general synthetic methodologies for related compounds.
| Plausible Synthetic Route | Key Intermediate(s) | Role of Intermediate(s) |
| Cyclization/Functionalization | 1. Iodonium ion2. Sulfonium cation3. Benzo[b]thiophen-3-yl Grignard reagent | 1. Activates the alkyne for intramolecular attack.2. Facilitates the ring-closing step to form the thiophene ring.3. Acts as a potent C-3 nucleophile for side-chain installation. |
| Alkylation of Benzo[b]thiophene-3-acetic acid | 1. Acyl chloride or other activated ester2. Tetrahedral intermediate (from organometallic addition) | 1. Increases the electrophilicity of the carbonyl carbon for reaction with a methyl nucleophile.2. Precursor to the ketone carbonyl group following collapse and elimination of the leaving group. |
It must be reiterated that these pathways are based on established principles of organic synthesis, as specific mechanistic studies for the multi-step synthesis of this compound are not readily found in the surveyed literature.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of 1-(Benzo[b]thiophen-3-yl)propan-2-one, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.
Elucidation of Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shifts
While specific experimental data for this compound is not extensively reported in publicly available literature, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds. The ¹H NMR spectrum would feature distinct signals for the aromatic protons of the benzo[b]thiophene ring system, typically appearing in the downfield region (δ 7.0-8.0 ppm). The methylene (B1212753) protons adjacent to the thiophene (B33073) ring and the carbonyl group would likely resonate as a singlet in the range of δ 3.5-4.5 ppm. The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region, around δ 2.2 ppm.
The ¹³C NMR spectrum would complement the proton data, with the carbonyl carbon exhibiting a characteristic downfield shift (δ > 200 ppm). The carbon atoms of the benzo[b]thiophene ring would produce a series of signals in the aromatic region (δ 120-140 ppm). The methylene and methyl carbons would be observed at higher field strengths.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 | 120 - 130 |
| Aromatic C (quaternary) | - | 130 - 140 |
| CH₂ | 3.5 - 4.5 | 45 - 55 |
| C=O | - | > 200 |
| CH₃ | ~2.2 | 25 - 35 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, particularly within the aromatic ring. An HSQC experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. For a more detailed structural analysis, Heteronuclear Multiple Bond Correlation (HMBC) could be employed to establish long-range correlations between protons and carbons, further solidifying the structural assignment.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and offering clues about its structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of the compound, which allows for the calculation of its elemental formula. For this compound (C₁₁H₁₀OS), the exact mass can be calculated and compared with the experimentally determined value to confirm its composition with a high degree of confidence.
Fragmentation Pattern Analysis
In a typical electron ionization mass spectrum, the molecular ion peak ([M]⁺) would be observed. Subsequent fragmentation would likely involve the cleavage of the bond between the methylene group and the carbonyl group, leading to the formation of a stable benzothienylmethyl cation. Another characteristic fragmentation pathway could be the loss of an acetyl radical. The fragmentation patterns of benzo[b]thiophene derivatives are often characterized by the loss of C₂H₂ and CS units. researchgate.net
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion |
| 190 | [C₁₁H₁₀OS]⁺ (Molecular Ion) |
| 147 | [C₉H₇S]⁺ |
| 133 | [C₈H₅S]⁺ |
| 43 | [C₂H₃O]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. uni-goettingen.de In the context of this compound, ESI-MS would likely produce the protonated molecule, [M+H]⁺, and potentially adducts with solvent molecules or cations like sodium, [M+Na]⁺. This technique is valuable for confirming the molecular weight with minimal fragmentation. uni-goettingen.deuliege.be
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is generated. For this compound, the IR spectrum provides definitive evidence for its key structural features: the carbonyl group of the ketone and the aromatic and heterocyclic rings of the benzo[b]thiophene moiety.
The most prominent absorption band in the IR spectrum of this compound is the C=O stretching vibration of the ketone functional group. This peak is typically strong and sharp, appearing in the region of 1715-1725 cm⁻¹. The exact position can be influenced by the electronic environment, but its presence is a clear indicator of the propan-2-one structure.
Vibrations associated with the benzo[b]thiophene ring system also produce characteristic signals. The C=C stretching vibrations within the aromatic benzene (B151609) ring and the thiophene ring typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations, which can give information about the substitution pattern on the aromatic ring, are found in the 675-900 cm⁻¹ range.
The aliphatic C-H bonds in the propan-2-one side chain also contribute to the spectrum. The stretching vibrations of these sp³-hybridized C-H bonds are typically found in the 2850-3000 cm⁻¹ region. The presence of the sulfur atom in the thiophene ring is more difficult to detect directly via IR spectroscopy as the C-S stretching vibrations are often weak and fall in the fingerprint region (600-800 cm⁻¹), where they can be obscured by other absorptions.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |
| Ketone C=O | Stretching | 1715 - 1725 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |
| Aromatic C-H | Out-of-plane Bending | 675 - 900 | Medium to Strong |
Chromatography Techniques for Purity and Regio/Stereoisomer Analysis
Chromatographic methods are essential for separating this compound from impurities, starting materials, and potential isomers, thereby allowing for its purification and purity assessment.
Gas Chromatography–Mass Spectrometry (GC–MS)
Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.comsemanticscholar.org It is well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column based on its boiling point and affinity for the stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that helps in its identification.
Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) and its various fragments. The fragmentation pattern is a unique fingerprint that allows for unequivocal structure confirmation. researchgate.net
For this compound (molecular weight: 190.26 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 190. Key fragmentation pathways would likely involve the cleavage of the propanone side chain. A prominent fragment would be expected from the loss of an acetyl group (•CH₃CO), leading to a benzothienylmethyl cation at m/z 147. Another significant fragmentation could be the loss of a methyl radical (•CH₃) to give a fragment at m/z 175. The presence and relative abundance of these fragments provide strong evidence for the compound's identity and can be used to distinguish it from isomers. researchgate.net GC-MS is also highly effective for determining the ratio of regioisomers, such as distinguishing the 3-substituted isomer from a 2-substituted isomer, as they would likely have different retention times and potentially subtle differences in their mass spectra. acs.org
Table 2: Predicted GC-MS Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Proposed Structure |
|---|---|---|
| 190 | Molecular Ion [C₁₁H₁₀OS]⁺ | [Benzo[b]thiophen-3-yl-CH₂COCH₃]⁺ |
| 175 | [M - CH₃]⁺ | [Benzo[b]thiophen-3-yl-CH₂CO]⁺ |
| 147 | [M - COCH₃]⁺ | [Benzo[b]thiophen-3-yl-CH₂]⁺ |
| 43 | [COCH₃]⁺ | [CH₃CO]⁺ |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. bjbms.org It is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC. For this compound, reversed-phase HPLC is a common and effective method for purity assessment. nih.gov
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.govsielc.com The compound is separated based on its hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
The choice of detector is critical for HPLC analysis. A UV-Vis detector is highly suitable for this compound due to the presence of the chromophoric benzo[b]thiophene ring system, which absorbs UV light strongly. By monitoring the absorbance at a specific wavelength (e.g., the λmax of the compound), a chromatogram is generated. This method allows for the detection of impurities, even at low levels, provided they also possess a UV chromophore. The technique is crucial for quality control, ensuring the compound meets a required purity specification before its use in further applications. nih.gov
Table 3: Exemplary HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 25 °C |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone analytical technique that determines the mass percentages of carbon (C), hydrogen (H), and sulfur (S) in a sample of this compound. This data is used to determine the empirical formula of the compound and serves as a fundamental check of its purity and identity.
The molecular formula of this compound is C₁₁H₁₀OS, which corresponds to a molecular weight of 190.26 g/mol . chiralen.com The theoretical elemental composition can be calculated from this formula. A highly purified sample of the compound is subjected to combustion analysis, where it is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and SO₂) are collected and quantified, allowing for the calculation of the percentage of each element in the original sample.
The experimental results are then compared to the theoretical values. For a pure sample, the experimentally determined percentages should agree with the calculated values to within a narrow margin, typically ±0.4%. unav.edu This confirmation provides strong evidence that the synthesized compound has the correct atomic composition and is free from significant impurities that would alter the elemental ratios.
Table 4: Elemental Analysis Data for this compound (C₁₁H₁₀OS)
| Element | Theoretical Mass % | Experimental Mass % (Found) |
|---|---|---|
| Carbon (C) | 69.44% | Within ±0.4% of theoretical value |
| Hydrogen (H) | 5.30% | Within ±0.4% of theoretical value |
| Sulfur (S) | 16.85% | Within ±0.4% of theoretical value |
Theoretical and Computational Studies of 1 Benzo B Thiophen 3 Yl Propan 2 One
Electronic Structure and Molecular Conformation Analysis
Computational chemistry offers powerful tools to explore the fundamental electronic characteristics and three-dimensional structure of 1-(Benzo[b]thiophen-3-yl)propan-2-one. These investigations are foundational to understanding its reactivity and interactions.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized ground state geometry of molecules. For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to predict key structural parameters. The calculations reveal that the benzo[b]thiophene ring system is nearly planar, a characteristic feature of such aromatic structures. acs.org The propan-2-one substituent, attached at the C3 position of the thiophene (B33073) ring, introduces conformational flexibility.
The optimized geometry provides precise, albeit theoretical, values for bond lengths, bond angles, and dihedral angles. These parameters are critical for a detailed understanding of the molecule's shape and steric profile.
Table 1: Selected Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | ||
| C2-C3 | ~1.38 Å | |
| C3-C(side chain) | ~1.51 Å | |
| C=O (carbonyl) | ~1.22 Å | |
| C-S (thiophene) | ~1.77 Å | |
| Bond Angles | ||
| C2-C3-C(side chain) | ~128° | |
| C(side chain)-C(carbonyl)-C(methyl) | ~118° | |
| Dihedral Angles | ||
| C2-C3-C(side chain)-C(carbonyl) | Variable (see Conformational Landscapes) |
Note: These values are illustrative and based on typical DFT results for similar 3-substituted benzo[b]thiophenes.
The presence of a rotatable single bond between the benzo[b]thiophene ring and the propan-2-one side chain means that the molecule can exist in various conformations. Computational scans of the potential energy surface, by systematically rotating the key dihedral angle (C2-C3-C(side chain)-C(carbonyl)), can identify the most stable conformers (energy minima).
Studies on similar aromatic ketones suggest that the most stable conformations are those that minimize steric hindrance between the side chain and the aromatic ring. For this compound, it is expected that at least two low-energy conformers exist, where the carbonyl group is either oriented away from or towards the benzene (B151609) part of the benzo[b]thiophene system. The energy difference between these conformers is typically small, often just a few kcal/mol, indicating that multiple conformations may be present at room temperature.
Table 2: Hypothetical Relative Energies of Stable Conformers
| Conformer | Dihedral Angle (C2-C3-Cα-Cβ) | Relative Energy (kcal/mol) |
|---|---|---|
| I (Anti-periplanar) | ~180° | 0.00 (Reference) |
| II (Syn-periplanar) | ~0° | 1.5 - 3.0 |
Note: This data is hypothetical, illustrating expected outcomes from conformational analysis of molecules with side-chain flexibility.
The distribution of electron density within the molecule is a key determinant of its chemical reactivity. The molecular electrostatic potential (MEP) surface is a visual representation of this charge distribution. For this compound, the MEP surface would show regions of negative potential (electron-rich) localized around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the sulfur atom of the thiophene ring. jchps.com
Prediction of Spectroscopic Properties
Computational methods are also employed to predict the spectroscopic signatures of molecules, which can be used to aid in the interpretation of experimental spectra or to identify unknown compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts. nih.gov These predictions are based on the calculated electronic environment of each nucleus in the optimized molecular geometry.
For this compound, the predicted 1H NMR spectrum would feature distinct signals for the protons on the benzo[b]thiophene ring, the methylene (B1212753) protons, and the methyl protons of the side chain. Similarly, the 13C NMR spectrum would show characteristic shifts for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons. Comparing these predicted shifts with experimental data can confirm the molecular structure and assign specific resonances.
Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted 1H Shift (ppm) | Atom | Predicted 13C Shift (ppm) |
|---|---|---|---|
| H2 | ~7.5 | C2 | ~125 |
| H4 | ~7.9 | C3 | ~135 |
| H5/H6 | ~7.4 | C4 | ~123 |
| H7 | ~7.8 | C5 | ~124 |
| -CH2- | ~3.9 | C6 | ~125 |
| -CH3 | ~2.2 | C7 | ~122 |
| C=O | ~206 | ||
| -CH2- | ~45 | ||
| -CH3 | ~30 |
Note: These are estimated values based on computational data for benzo[b]thiophene and related ketones. Actual values can vary based on solvent and computational level.
Computational vibrational frequency analysis predicts the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies often require scaling to correct for approximations in the computational method and to better match experimental spectra.
The predicted IR spectrum for this compound would show several characteristic absorption bands. A strong absorption band around 1715 cm-1 would be predicted for the C=O stretching vibration of the ketone. Aromatic C-H stretching vibrations would be expected above 3000 cm-1, while C-C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm-1 region. The C-S stretching vibration of the thiophene ring typically appears at lower frequencies.
Table 4: Selected Predicted Vibrational Frequencies (cm-1) and Their Assignments
| Predicted Frequency (cm-1) | Assignment |
|---|---|
| ~3100-3000 | Aromatic C-H Stretch |
| ~2950-2850 | Aliphatic C-H Stretch |
| ~1715 | C=O Carbonyl Stretch |
| ~1590, 1450 | Aromatic C=C Ring Stretch |
| ~1410 | -CH2- Scissoring |
| ~750 | C-S Stretch |
Note: These frequencies are illustrative and are typically scaled by a factor (e.g., 0.96) to compare with experimental data.
Reactivity Predictions and Mechanistic Modeling
Computational modeling serves as a powerful tool for predicting the chemical reactivity of molecules like this compound. By simulating reaction pathways and analyzing electronic properties, these methods can offer insights into how the molecule will behave under various chemical conditions, identifying the most likely sites for nucleophilic or electrophilic attack and elucidating the mechanisms of its reactions.
Transition state (TS) analysis is a cornerstone of computational mechanistic studies. For this compound, this analysis would be critical in understanding reactions involving the ketone moiety or the benzothiophene (B83047) ring. For instance, in a base-catalyzed enolate formation, computational methods can locate the transition state structure for the abstraction of an alpha-proton. The calculated energy barrier (activation energy) for this process provides a quantitative measure of the reaction's feasibility.
Furthermore, for subsequent reactions of the enolate, such as alkylation or aldol (B89426) condensation, TS analysis can differentiate between competing pathways. By calculating the energies of all possible transition states, researchers can predict the most favorable reaction channel and, consequently, the major product. These quantum chemical calculations are instrumental in understanding the feasibility and mechanism of complex organic transformations.
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity based on the molecule's electronic structure. The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
For this compound, the distribution of these orbitals dictates its reactive behavior:
HOMO: The HOMO is expected to be localized primarily on the electron-rich benzo[b]thiophene ring system. The sulfur atom's lone pairs and the π-system of the fused rings contribute significantly to the HOMO, making this part of the molecule susceptible to attack by electrophiles.
LUMO: The LUMO is anticipated to be centered on the carbonyl group (C=O) of the propan-2-one side chain. The π* anti-bonding orbital of the carbonyl is electron-deficient, marking it as the primary site for nucleophilic attack.
The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Computational methods like Density Functional Theory (DFT) are commonly used to calculate the energies and visualize the shapes of these frontier orbitals, providing a clear picture of the molecule's reactive sites. This analysis is a standard practice in the computational study of benzothiophene derivatives to understand their electronic properties.
Computational models are highly effective in predicting the regioselectivity and stereoselectivity of reactions. For this compound, this is particularly relevant for reactions at the α-carbon of the ketone.
Regioselectivity: In reactions like electrophilic aromatic substitution on the benzothiophene ring, computational analysis can predict the most likely position of attack (e.g., C2, C4, C7) by comparing the stability of the intermediate carbocations (Wheland intermediates) or the transition states leading to them. The electron-donating nature of the sulfur atom generally directs electrophiles to specific positions on the thiophene ring.
Stereoselectivity: If a chiral center is formed during a reaction, computational modeling can predict the stereochemical outcome. By calculating the transition state energies for the pathways leading to different stereoisomers (e.g., R vs. S enantiomers), the model can determine which product is energetically favored, thus predicting the enantiomeric excess.
Molecular Dynamics Simulations
While detailed molecular dynamics (MD) simulations specific to this compound are not widely published, this technique is broadly applicable to understanding the behavior of benzothiophene-based systems in a dynamic environment, such as in solution or interacting with a biological target. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, solvent interactions, and binding dynamics. For instance, MD simulations could be used to study how the propan-2-one side chain rotates relative to the benzothiophene ring and how solvent molecules (e.g., water) arrange themselves around the molecule, which can influence its reactivity. In the context of drug design, MD simulations are often employed to evaluate the stability of a ligand-protein complex, a methodology that has been applied to other bioactive benzothiophene derivatives.
Quantitative Structure-Property Relationship (QSPR) Descriptors
Quantitative Structure-Property Relationship (QSPR) models use computed molecular descriptors to predict the physical, chemical, and biological properties of compounds. These descriptors can be calculated from the molecule's 2D or 3D structure. For this compound, several key descriptors can be computationally derived to predict its behavior, such as its solubility and membrane permeability. These calculations are a standard component in the computational analysis and screening of benzothiophene derivatives for various applications, including medicinal chemistry.
Below is a table of computationally predicted QSPR descriptors for this compound.
| Descriptor | Predicted Value | Description |
| Molecular Weight | 190.25 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| XLogP3 | 2.8 | A computed value for the logarithm of the octanol/water partition coefficient (LogP), indicating lipophilicity. |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties. |
| Hydrogen Bond Donor Count | 0 | The number of hydrogen atoms attached to electronegative atoms (N, O). |
| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N, O, S) with lone pairs, capable of accepting a hydrogen bond. |
| Rotatable Bond Count | 2 | The number of bonds which allow free rotation, influencing conformational flexibility. |
| Complexity | 225 | A measure of the intricacy of the molecular structure. |
Applications of 1 Benzo B Thiophen 3 Yl Propan 2 One in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate
The chemical structure of 1-(Benzo[b]thiophen-3-yl)propan-2-one, featuring a reactive ketone functional group appended to the 3-position of the benzo[b]thiophene core, positions it as a versatile building block in organic synthesis. This strategic placement allows for a multitude of chemical transformations, enabling the construction of a diverse array of novel compounds.
Precursor to Structurally Diverse Benzo[b]thiophene Derivatives
The propanone side chain of this compound is a key handle for synthetic manipulation. The carbonyl group can readily undergo a wide range of classical organic reactions. For instance, reduction of the ketone can yield the corresponding secondary alcohol, which can be further functionalized. Nucleophilic addition reactions at the carbonyl carbon allow for the introduction of various alkyl, aryl, or other organic fragments.
A closely related compound, 1-(3-Benzo[b]thiophenyl)-3-chloropropan-1-one, has been utilized as a precursor in the synthesis of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives, which have been investigated for their potential as antidepressant drugs. unav.edunih.gov This highlights the utility of the propanone moiety at the 3-position as a reactive site for constructing complex side chains, suggesting a similar potential for this compound.
Building Block for Complex Organic Molecules
The benzo[b]thiophene nucleus is a core component of numerous pharmaceutically active compounds. ktu.edu The functional group tolerance of the benzo[b]thiophene ring system, coupled with the reactivity of the propanone side chain, makes this compound an attractive starting material for the synthesis of complex organic molecules with potential biological activity. The ketone can serve as an anchor point for the attachment of various pharmacophores through reactions such as reductive amination, aldol (B89426) condensation, or Wittig-type reactions, leading to the generation of extensive compound libraries for drug discovery screening.
Synthesis of Polycyclic Aromatic Systems
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with unique electronic and photophysical properties. nih.gov The synthesis of functionalized PAHs is an area of intense research. The benzo[b]thiophene moiety can be considered a sulfur-containing isostere of naphthalene. Through carefully designed synthetic routes, this compound could potentially serve as a precursor for the construction of larger, fused aromatic systems. Intramolecular cyclization reactions, possibly involving the ketone functionality and a suitably positioned substituent on the benzene (B151609) ring of the benzo[b]thiophene core, or intermolecular annulation strategies, could lead to the formation of novel polycyclic aromatic systems containing a thiophene (B33073) ring. Such compounds are of interest for their potential applications in materials science.
Potential in Materials Science and Organic Electronics
The field of organic electronics leverages the tunable electronic properties of conjugated organic molecules for applications in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Benzo[b]thiophene-containing materials have emerged as a promising class of organic semiconductors due to their excellent charge transport characteristics and environmental stability. acs.orgnih.gov
Applications in Organic Semiconductors
A notable class of high-performance organic semiconductors is based on the researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (B83047) (BTBT) core structure. acs.orgnih.govresearchgate.net BTBT derivatives have demonstrated high charge carrier mobilities in OFETs. nih.gov While this compound itself is not a large conjugated system, it can be envisioned as a crucial building block for the synthesis of more extended π-conjugated systems.
The benzo[b]thiophene unit can be incorporated into larger molecular or polymeric structures. The propanone side chain offers a synthetic handle to couple this moiety with other aromatic or heteroaromatic units, thereby extending the conjugation length and tuning the electronic properties of the final material. For instance, condensation reactions involving the ketone could be employed to link benzo[b]thiophene units together or to other conjugated systems, creating novel materials for organic semiconductor applications.
| BTBT Derivative | Device Type | Reported Mobility (cm²/Vs) | Reference |
|---|---|---|---|
| 2,7-diphenyl BTBT (DPh-BTBT) | Vapor-deposited OFET | Up to 2.0 | nih.gov |
| Dialkyl-BTBTs (Cn-BTBTs) | Solution-processed OFET | > 1.0 | nih.gov |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | OFET | > 3.0 | nih.gov |
| 2-(4-hexylphenyl) researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (C6-Ph-BTBT) | Polycrystalline OTFT | 4.6 | rsc.org |
Development of Optoelectronic Materials
The optical and electronic properties of benzo[b]thiophene derivatives can be fine-tuned through chemical modification. nih.govrsc.org This makes them attractive for applications in optoelectronic devices, where control over properties like absorption, emission, and energy levels is crucial. The introduction of different substituents onto the benzo[b]thiophene core can significantly alter these properties.
This compound can serve as a platform for creating a variety of derivatives with tailored optoelectronic characteristics. By reacting the ketone group, a range of functionalities can be introduced that can influence the intramolecular and intermolecular electronic interactions. For example, the synthesis of donor-acceptor type molecules, where the benzo[b]thiophene acts as the donor and an electron-withdrawing group is introduced via the propanone linker, could lead to materials with interesting charge-transfer properties suitable for use in organic solar cells or as emitters in OLEDs.
| Compound Class | Potential Application | Tunable Property | Reference |
|---|---|---|---|
| Benzo[1,2-b:4,5-b′]dithiophene (BDT) derivatives | Organic Solar Cells | Optical and electrochemical properties | rsc.org |
| Thieno[3,4-b]thiophene and benzodithiophene polymers | Organic Solar Cells | HOMO/LUMO levels and band gap | nih.gov |
| researchgate.netBenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) derivatives | Organic Field-Effect Transistors (OFETs) | Charge carrier mobility | acs.orgresearchgate.net |
Integration into Polymer Architectures
The integration of specific organic molecules into polymer architectures can impart unique optical, electronic, or mechanical properties to the resulting materials. While direct polymerization of this compound is not a commonly reported method, the benzo[b]thiophene core is a valuable building block in the synthesis of advanced polymers, particularly conjugated polymers for applications in organic electronics. researchgate.netnih.govmdpi.com
The benzo[b]thiophene unit, due to its fused aromatic system, can contribute to the π-conjugation of a polymer backbone. This extended conjugation is crucial for the electronic properties of materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net Polymers containing benzo[b]thiophene and its derivatives have been investigated for their charge transport characteristics and stability. researchgate.net
For a molecule like this compound to be integrated into a polymer, its chemical structure would likely require modification. The ketone functional group offers a potential site for such modifications. For example, it could be converted into a more reactive group suitable for polymerization reactions, such as a vinyl group or a hydroxyl group that could then be esterified with a polymerizable acid.
Alternatively, the entire this compound moiety could be attached as a pendant group to a polymer chain. This approach would modify the bulk properties of the polymer, potentially influencing its solubility, thermal stability, and photophysical characteristics, without directly participating in the conductive backbone.
Table 1: Potential Polymerization Strategies Involving this compound Derivatives
| Polymerization Strategy | Required Modification of this compound | Resulting Polymer Architecture | Potential Applications |
| Chain-growth polymerization | Conversion of the ketone to a vinyl group | Polymer with benzo[b]thiophene-containing side chains | Modified commodity plastics, specialty polymers with altered optical properties. |
| Step-growth polymerization | Reduction of the ketone to an alcohol, followed by esterification with a diacid monomer | Polyester with pendant benzo[b]thiophene groups | Engineering plastics, materials with enhanced thermal stability. |
| Incorporation into conjugated polymers | Functionalization of the benzo[b]thiophene ring with groups suitable for cross-coupling reactions (e.g., halides) | Conjugated polymer with benzo[b]thiophene units in the backbone | Organic electronics (OFETs, OPVs, OLEDs). researchgate.netmdpi.com |
Development of Chemical Probes and Reagents
Chemical probes are molecules designed to selectively interact with and report on the presence of specific chemical species or environmental conditions. The development of such probes often relies on a scaffold that possesses inherent signaling capabilities, such as fluorescence, which can be modulated by an interaction with the target analyte.
The benzo[b]thiophene core is known to exhibit fluorescence. researchgate.net This intrinsic property makes it an attractive scaffold for the design of fluorescent chemical probes. The emission properties of benzo[b]thiophene derivatives can be sensitive to their chemical environment and substitution pattern, allowing for the rational design of sensors.
While this compound itself is not typically used as a chemical probe, its structure provides a foundation for the synthesis of such molecules. The ketone functional group is a versatile handle for chemical modification. It can readily undergo reactions such as condensation with hydrazines or amines to attach a receptor unit designed to bind a specific analyte. This binding event could then trigger a change in the fluorescent properties of the benzo[b]thiophene core, providing a detectable signal.
For example, a derivative of this compound could be synthesized to include a chelating agent for a particular metal ion. Upon binding of the metal ion, the electronic structure of the molecule could be perturbed, leading to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence.
Table 2: Potential Design of Chemical Probes from this compound
| Probe Type | Synthetic Strategy from this compound | Analyte | Signaling Mechanism |
| Metal Ion Sensor | Condensation of the ketone with a hydrazine- or amine-containing chelator | Heavy metal ions (e.g., Hg²⁺, Cu²⁺) | Chelation-enhanced fluorescence (CHEF) or fluorescence quenching |
| pH Sensor | Incorporation of an ionizable group (e.g., an amine or phenol) via reaction at the ketone | H⁺ / OH⁻ | pH-dependent modulation of intramolecular charge transfer (ICT) affecting fluorescence |
| Biomolecule Probe | Attachment of a reactive group (e.g., an electrophile) that can covalently bind to a specific biomolecule | Thiols in proteins | Covalent binding leading to a change in the fluorescent signal |
Future Research Directions and Unexplored Avenues
Expansion of Sustainable Synthetic Methodologies
Future research should prioritize the development of environmentally benign synthetic routes to 1-(benzo[b]thiophen-3-yl)propan-2-one and its analogues. While methods like Friedel-Crafts acylation are traditionally used, they often involve harsh conditions and stoichiometric reagents. unav.edu The expansion of "green" chemistry principles is crucial.
Key areas for investigation include:
One-Pot Domino Reactions: Investigating multi-component reactions where sequential transformations occur in a single pot can significantly reduce waste, energy consumption, and purification steps. A reported one-pot domino protocol for synthesizing novel benzothiophenes involves a Knoevenagel condensation–Michael addition–intramolecular Thorpe-Ziegler cyclization sequence. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction rates, improve yields, and enable solvent-free conditions, representing a more sustainable approach. clockss.org
Alternative Energy Sources: Exploring mechanochemistry, sonochemistry, and photocatalysis could lead to novel, energy-efficient synthetic pathways that minimize the reliance on thermal heating.
Bio-catalysis: The use of enzymes for selective transformations on the benzothiophene (B83047) scaffold could offer unparalleled selectivity under mild, aqueous conditions, representing a frontier in sustainable synthesis.
Exploration of Novel Catalytic Transformations
Catalysis offers a powerful tool for the efficient and selective functionalization of the this compound core. Future work should move beyond classical methods and explore modern catalytic transformations.
Promising research avenues include:
C-H Functionalization: Direct C-H activation and functionalization are atom-economical alternatives to traditional cross-coupling reactions that require pre-functionalized starting materials. Research has demonstrated the first catalytic system for the β-arylation of benzo[b]thiophenes at room temperature, which proceeds via a Heck-type pathway. nih.govacs.org Further studies could explore catalytic C-H amination, etherification, and borylation to diversify the scaffold.
Asymmetric Catalysis: The development of catalytic methods to introduce chirality is of paramount importance, particularly for pharmaceutical applications. Enantioselective reduction of the ketone functionality or asymmetric alkylation at the α-position could yield valuable chiral building blocks.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis can enable unique transformations under exceptionally mild conditions, opening doors to novel reaction pathways that are inaccessible through traditional thermal methods.
Advanced Theoretical Modeling of Reactivity and Electronic Properties
Computational chemistry provides invaluable insights into molecular structure, reactivity, and properties, guiding experimental design and accelerating discovery.
Future theoretical studies should focus on:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) modeling can be used to probe the mechanisms of new synthetic reactions, as demonstrated in the study of the carbopalladation step in the β-arylation of benzo[b]thiophene. nih.gov This understanding can help in optimizing reaction conditions and catalyst design.
Predictive Reactivity Models: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can predict the biological activity and physicochemical properties of new derivatives, allowing for the rational design of compounds with desired characteristics.
Molecular Docking and Dynamics: For derivatives with therapeutic potential, computational simulations and docking studies can elucidate the binding interactions with biological targets, such as the 5-HT1A receptor, guiding the design of more potent and selective ligands. mdpi.comnih.gov
Design and Synthesis of New Functionalized Materials Based on the Scaffold
The electronic and photophysical properties of the benzothiophene ring make it an attractive component for advanced functional materials.
Unexplored opportunities include:
Organic Electronics: The this compound scaffold can be elaborated into more complex conjugated systems for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). For instance, a novel fullerene derivative functionalized with a 5-(benzo[b]thiophen-3-yl)pyridine-3-carbaldehyde moiety has been synthesized, showing potential as an electron-acceptor material for organic solar cells. nih.govnih.gov
Chemical Sensors: By incorporating specific functional groups capable of interacting with analytes of interest, new derivatives could be designed as chemosensors for detecting metal ions, anions, or biologically important molecules.
Conjugated Polymers: Polymerization of suitably functionalized monomers based on the benzothiophene scaffold could lead to new classes of conductive polymers with tailored electronic and optical properties for a range of applications.
Integration with Flow Chemistry and Automation in Synthesis
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages for the production of fine chemicals and pharmaceuticals. jst.org.innih.gov
Future work in this area should aim to:
Develop Continuous Flow Syntheses: Designing and optimizing a multi-step continuous flow process for this compound and its derivatives would allow for enhanced control over reaction parameters, improved safety, higher yields, and easier scalability. researchgate.net
Automated High-Throughput Synthesis: Combining flow chemistry with automated platforms can enable the rapid synthesis and screening of large libraries of derivatives. researchgate.net This approach would significantly accelerate the discovery of new compounds with desirable biological activities or material properties.
Telescoped Reactions: Integrating multiple reaction steps into a single, continuous flow sequence without isolating intermediates can dramatically improve process efficiency and reduce waste. nih.govrsc.org This would be particularly beneficial for multi-step syntheses of complex derivatives.
Q & A
Basic: What are the standard synthetic routes for 1-(Benzo[b]thiophen-3-yl)propan-2-one and its derivatives?
Answer:
The compound and its derivatives are typically synthesized via Claisen-Schmidt condensation . For example:
- Reaction Setup : A ketone (e.g., 1-(3-(benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)ethan-1-one) is reacted with an aldehyde (e.g., benzaldehyde) in methanol using KOH as a base. The mixture is stirred at room temperature for 24 hours .
- Purification : The crude product is isolated via extraction with CH₂Cl₂ and purified using silica gel column chromatography (e.g., EtOAc/hexanes gradient) .
- Yield Optimization : Yields vary (30–95%) depending on substituents; electron-withdrawing groups on aldehydes often reduce yields due to steric and electronic effects .
Basic: How is structural characterization performed for benzo[b]thiophene derivatives?
Answer:
Key techniques include:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., vinyl protons at δ 7.45 ppm for α,β-unsaturated ketones) .
- IR : Identifies functional groups (e.g., carbonyl stretches at ~1673 cm⁻¹) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₆H₂₂FO₄S: 449.1223; observed: 449.1184) .
- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in benzo[b]thiophene derivatives) .
Advanced: How can crystallographic data resolve structural ambiguities in benzo[b]thiophene derivatives?
Answer:
Crystallography using SHELX or OLEX2 provides:
- Dihedral Angles : Between benzo[b]thiophene and substituents (e.g., 23.91° for dimethoxyphenyl vs. 84.47° for trimethoxyphenyl), influencing molecular planarity .
- Hydrogen Bonding : Identifies key interactions (e.g., N–H···N bonds in tetrazole derivatives) that stabilize crystal packing .
- Validation : Cross-checks NMR/IR data; discrepancies (e.g., unexpected NOEs) can indicate conformational flexibility in solution vs. solid state .
Advanced: What strategies address contradictory reaction yields in derivative synthesis?
Answer:
- Catalyst Screening : Replace KOH with milder bases (e.g., NaOMe) to reduce side reactions in sensitive substrates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of electron-deficient aldehydes .
- Real-Time Monitoring : Use TLC or in-situ IR to detect intermediate formation and adjust reaction time (e.g., stopping at 18 hours instead of 24 to prevent over-reaction) .
Advanced: How do substituents on the benzo[b]thiophene core influence biological activity?
Answer:
- Electron-Donating Groups (e.g., methoxy): Enhance binding to serotonin receptors (e.g., 5-HT₁₀) by increasing electron density on the aromatic ring .
- Hydrophobic Substituents (e.g., methyl): Improve blood-brain barrier penetration, as seen in sulfonamide derivatives targeting CNS disorders .
- Steric Effects : Bulky groups (e.g., trifluoromethoxy) reduce enzymatic degradation, enhancing in vitro stability .
Advanced: How are spectroscopic discrepancies resolved in complex derivatives?
Answer:
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., vinyl protons in chalcones) .
- Computational Modeling : DFT calculations predict NMR chemical shifts, identifying misassignments (e.g., distinguishing ortho vs. para methoxy groups) .
- Crystallographic Cross-Check : Compare experimental IR/Raman spectra with simulated spectra from X-ray structures .
Advanced: What are the key challenges in crystallizing benzo[b]thiophene derivatives?
Answer:
- Polymorphism : Use solvent vapor diffusion (e.g., methanol/water) to control nucleation and obtain single crystals .
- Twinned Crystals : Employ SHELXL 's TWIN command to refine data from non-merohedral twinning .
- Hydrogen Bond Networks : Co-crystallize with small molecules (e.g., methanol) to stabilize lattice structures .
Advanced: How do reaction conditions affect stereochemistry in α,β-unsaturated ketones?
Answer:
- Base Strength : Strong bases (e.g., KOH) favor trans-selectivity via deprotonation of the enolate intermediate .
- Solvent Polarity : Polar solvents stabilize the transition state, increasing E/Z ratios (e.g., 95% E in methanol) .
- Temperature : Lower temperatures (0–5°C) reduce keto-enol tautomerization, preserving stereochemical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
